molecular formula C16H24N2OS2 B2785897 4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide CAS No. 2034571-77-0

4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2785897
CAS No.: 2034571-77-0
M. Wt: 324.5
InChI Key: DDURZXLPHYKYBC-UHFFFAOYSA-N
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Description

4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a complex structure featuring a thiophene ring, a piperidine ring, and a tetrahydrothiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the tetrahydrothiophene moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Fentanyl Analogues: These compounds share structural similarities and are known for their potent analgesic effects.

    Thiophene Derivatives: Other thiophene derivatives, such as suprofen and articaine, also exhibit anti-inflammatory and analgesic properties.

List of Similar Compounds

  • Fentanyl
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl
  • 2-Methylacetylfentanyl
  • 2,5-Dimethylfentanyl
  • 3-Fluorofentanyl
  • 3-Furanylfentanyl

Properties

IUPAC Name

4-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS2/c1-12-8-15(21-10-12)16(19)17-9-13-2-5-18(6-3-13)14-4-7-20-11-14/h8,10,13-14H,2-7,9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDURZXLPHYKYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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